N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and thiophene intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with suitable acylating agents under controlled conditions to form the benzodioxin moiety . The thiophene carboxamide group can be introduced through a series of reactions involving thiophene derivatives and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic applications in treating Alzheimer’s disease.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Studied for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Explored for its potential in medicinal chemistry.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(16-6-5-15(23-16)12-2-1-7-18-12)19-11-3-4-13-14(10-11)22-9-8-21-13/h3-6,10,12,18H,1-2,7-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDUTSZQFJLTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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